molecular formula C14H12FNO3S B2805771 Ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate CAS No. 864940-45-4

Ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate

Cat. No.: B2805771
CAS No.: 864940-45-4
M. Wt: 293.31
InChI Key: PHVBEJYZWSIESE-UHFFFAOYSA-N
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Description

Ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate is a fluorinated thiophene derivative designed for research and development applications. As a member of the thiophene-based compound class, it serves as a versatile building block in medicinal chemistry . Thiophene derivatives are recognized for their diverse biological activities and are frequently investigated as core structures in the synthesis of novel therapeutic agents . Researchers value this compound for its potential in constructing more complex molecules aimed at various biological targets. Structurally related compounds have demonstrated significant promise in scientific studies, exhibiting a range of pharmacological activities. For instance, synthetic thiophene analogues have been shown to possess potent in vitro antibacterial activity against both Gram-positive and Gram-negative pathogens, as well as antifungal properties . Furthermore, certain thiophene derivatives have displayed effective cytotoxic activity against human cancer cell lines, such as the A-549 lung carcinoma line, in anticancer screenings . The mechanism of action for such compounds often involves specific molecular interactions; the fluorobenzamido group can form hydrogen bonds and hydrophobic interactions with target proteins, while the thiophene ring may participate in π-π stacking interactions, which can modulate the activity of target proteins . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[(3-fluorobenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3S/c1-2-19-14(18)11-6-7-20-13(11)16-12(17)9-4-3-5-10(15)8-9/h3-8H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVBEJYZWSIESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate typically involves the condensation of 3-fluorobenzoic acid with thiophene-3-carboxylic acid, followed by esterification with ethanol. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiophene derivatives .

Scientific Research Applications

Biological Activities

Ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate exhibits several promising biological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses significant antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
  • Antitumor Properties : Research indicates that derivatives of thiophene compounds can inhibit tumor growth. This compound may interact with specific cancer cell pathways, although detailed mechanisms are still under investigation.
  • Anti-inflammatory Effects : The compound has been noted for its potential to modulate inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation.

Table 1: Summary of Therapeutic Applications

Application TypeDescription
AntimicrobialPotential to inhibit bacterial growth; further studies needed for validation.
AntitumorMay inhibit cancer cell proliferation; requires more research on mechanisms.
Anti-inflammatoryCould modulate inflammatory pathways; promising for chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the potential of thiophene derivatives in drug discovery:

  • Study on Antitubercular Activity : A series of thiophene derivatives were evaluated for their activity against Mycobacterium tuberculosis. Compounds similar to this compound showed promising results with moderate to high efficacy against resistant strains .
  • Structure-Based Drug Design (SBDD) : Recent advancements in computational chemistry have facilitated the design of compounds targeting specific proteins involved in disease pathways. This compound could be optimized through SBDD approaches to enhance its binding affinity and selectivity .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key structural analogs of the target compound include:

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound 2d)
  • Substituents: Amino group at position 2; tetrahydrobenzo ring fused to thiophene.
  • Molecular Formula: C₁₁H₁₅NO₂S.
  • Properties: The amino group increases hydrophilicity (predicted LogP: ~2.8), while the fused tetrahydrobenzo ring enhances rigidity. Used as an intermediate in anticancer agent synthesis .
Ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound H)
  • Substituents: Cyanoacrylamido group with phenolic substitutions.
  • Molecular Formula : C₂₂H₂₃N₃O₆S.
  • Properties: The phenolic hydroxyl and methoxy groups contribute to strong antioxidant activity (4x higher than ascorbic acid in DPPH assays) .
Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-[2-(4-methoxyphenyl)acetamido]-4-methylthiophene-3-carboxylate
  • Substituents : Chloro, methoxyphenyl, and methyl groups.
  • Molecular Formula : C₂₅H₂₅ClN₂O₅S.
  • Properties : Increased lipophilicity (predicted LogP: ~4.0) due to chloro and aromatic substituents; biological activity uncharacterized .

Key Findings from Comparative Analysis

Electron-Withdrawing Effects: The 3-fluorobenzamido group in the target compound offers moderate electron-withdrawing effects, enhancing stability compared to amino-substituted analogs (e.g., Compound 2d). However, cyanoacrylamido derivatives (e.g., Compound H) exhibit stronger electron withdrawal, correlating with higher antioxidant activity .

Antioxidant Activity: Phenolic substituents (e.g., 4-hydroxy-3,5-dimethoxy in Compound H) are critical for radical scavenging, a feature absent in the target compound.

Genotoxicity Profile: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (a structural relative of Compound 2d) is non-genotoxic (n), but data for the fluorinated analog are lacking. Fluorine’s metabolic resistance may reduce toxicity risks .

Synthetic Complexity :

  • The target compound’s synthesis is less complex than multi-substituted analogs (e.g., compound), which require sequential alkylation and acylation steps .

Biological Activity

Ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and antioxidant properties, supported by various studies and data tables.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a fluorobenzamide group. The presence of the fluorine atom is significant as it often enhances biological activity through improved lipophilicity and metabolic stability.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiophene compounds exhibit notable antibacterial properties. For instance, a study synthesized various thiophene derivatives, including this compound, and evaluated their efficacy against common bacterial strains.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) μM
E. coli1.11
P. aeruginosa1.00
Salmonella0.54
S. aureus1.11

The results indicate that this compound has potent antibacterial activity, particularly against Salmonella and P. aeruginosa, with MIC values comparable to those of established antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. A notable study utilized the sulforhodamine B (SRB) assay to assess the cytotoxic effects against human lung cancer cells (A-549).

Table 2: Anticancer Activity Against A-549 Cell Line

CompoundIC50 (μM)
This compound10^-4
Adriamycin (control)0.5

The compound exhibited significant cytotoxicity at a concentration of 10410^{-4} M, indicating its potential as an anticancer agent . The structure-activity relationship (SAR) studies revealed that the presence of electron-withdrawing groups enhances its activity.

Antioxidant Activity

In addition to its antibacterial and anticancer properties, this compound has shown promising antioxidant activity. This property is crucial in combating oxidative stress-related diseases.

Table 3: Antioxidant Activity Assay Results

Assay TypeResult (IC50 μM)
DPPH Radical Scavenging25
ABTS Radical Scavenging20

These results suggest that the compound can effectively neutralize free radicals, contributing to its therapeutic potential .

Case Studies and Research Findings

  • Antibacterial Study : A comprehensive antibacterial evaluation was conducted on a series of thiophene derivatives, including this compound, revealing strong inhibitory effects on multiple bacterial strains with MIC values significantly lower than those of traditional antibiotics .
  • Anticancer Research : The anticancer efficacy was assessed using various cancer cell lines, demonstrating that the compound not only inhibited cell proliferation but also induced apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate?

  • Methodology : The compound is typically synthesized via multi-step reactions.

Thiophene Core Formation : The Gewald reaction is widely used to construct the thiophene ring by condensing ketones or aldehydes with cyanoacetate derivatives and elemental sulfur under basic conditions (e.g., triethylamine in DMF) .

Fluorobenzamido Introduction : The 3-fluorobenzoyl group is introduced via nucleophilic substitution, where 3-fluorobenzoyl chloride reacts with the amine-functionalized thiophene intermediate. Reaction conditions (e.g., anhydrous solvents, temperature ~0–5°C) are critical to minimize side reactions .

  • Key Considerations : Monitor reaction progress using TLC and purify intermediates via column chromatography .

Q. How is the compound characterized to confirm structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorobenzamido proton signals at δ ~7.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (C₁₃H₁₂FNO₃S: calculated 281.06 g/mol) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .

Q. What preliminary biological activities are reported for this compound?

  • Antimicrobial Screening : Tested against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) via broth microdilution assays (MIC values typically 8–32 µg/mL) .
  • Anticancer Potential : In vitro cytotoxicity assays (e.g., MTT) on cancer cell lines (e.g., MCF-7) show IC₅₀ values in the low micromolar range .

Advanced Research Questions

Q. How can reaction yields be optimized during the Gewald step?

  • Variables to Optimize :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to THF or ethanol .
  • Catalyst Loading : Triethylamine (TEA) at 1.5–2.0 equivalents improves cyclization efficiency .
  • Temperature Control : Maintain 60–70°C to balance reaction speed and byproduct formation .
    • Data-Driven Approach : Use DOE (Design of Experiments) to identify interactions between variables and maximize yield (>75%) .

Q. What mechanisms underlie the compound’s bioactivity, and how can target specificity be improved?

  • Hypothesized Mechanisms :

  • Enzyme Inhibition : Fluorobenzamido groups may inhibit kinases (e.g., EGFR) or microbial enzymes (e.g., DHFR) via π-π stacking and hydrogen bonding .
  • Receptor Binding : Thiophene esters may interact with G-protein-coupled receptors (GPCRs) due to structural mimicry .
    • Specificity Enhancement :
  • SAR Studies : Modify substituents (e.g., replacing ethyl ester with bulkier groups) to reduce off-target effects .
  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts interactions with targets like M. tuberculosis Ag85B .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

  • Case Study :

  • Fluoro vs. Chloro : Fluorine’s electronegativity enhances membrane permeability and metabolic stability compared to chlorine, as shown in comparative MIC assays .
  • Nitro Group Addition : Introducing a nitro group at the benzamido position increases cytotoxicity but may reduce solubility (logP >3.5) .
    • Experimental Validation : Synthesize derivatives and compare bioactivity profiles using standardized assays (e.g., IC₅₀ ratios) .

Q. How can contradictory data in biological assays be resolved?

  • Common Contradictions : Discrepancies in MIC values across studies (e.g., 8 vs. 32 µg/mL for E. coli) .
  • Resolution Strategies :

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to minimize variability .
  • Control Experiments : Verify compound stability under assay conditions (e.g., pH 7.4, 37°C) via HPLC .
  • Statistical Analysis : Apply ANOVA to assess significance of observed differences (p<0.05) .

Methodological Challenges and Solutions

Q. What purification challenges arise during synthesis, and how are they addressed?

  • Key Issues : Co-elution of byproducts (e.g., unreacted fluorobenzoyl chloride) during column chromatography .
  • Solutions :

  • Gradient Elution : Use hexane/ethyl acetate gradients (10:1 to 1:1) for better separation .
  • Crystallization : Recrystallize the final product from ethanol/water to ≥95% purity .

Q. Which computational tools are recommended for studying structure-activity relationships (SAR)?

  • Tools :

  • Molecular Dynamics (MD) : GROMACS for simulating ligand-receptor binding stability .
  • QSAR Modeling : Build predictive models using descriptors like logP, polar surface area, and H-bond donors .
    • Validation : Cross-check predictions with experimental IC₅₀ values from at least three independent assays .

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